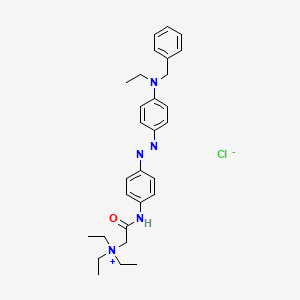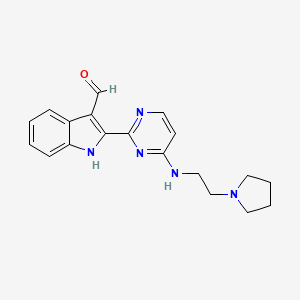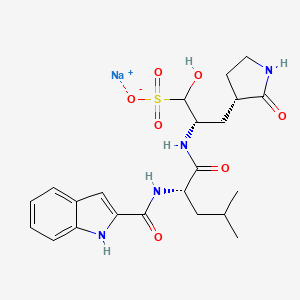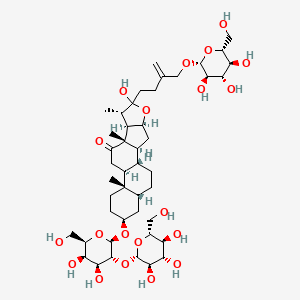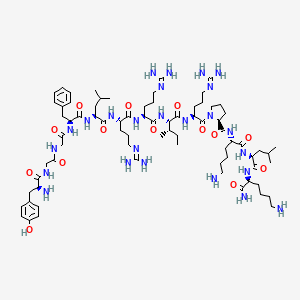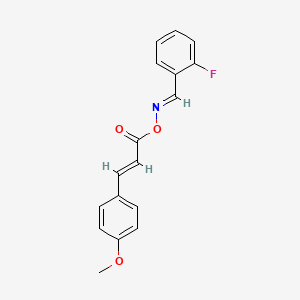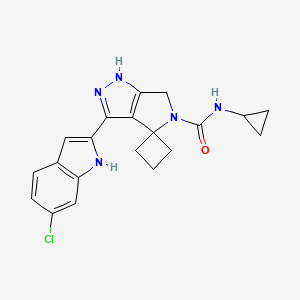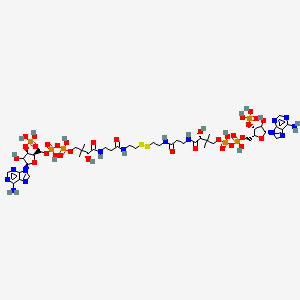
CoA-S-S-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme A disulfide (CoA-S-S-CoA) is a compound that plays a crucial role in various biochemical processes. It is a dimeric form of coenzyme A, linked by a disulfide bond. Coenzyme A itself is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Coenzyme A disulfide is involved in redox reactions and serves as a reservoir for coenzyme A in cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A disulfide typically involves the oxidation of coenzyme A. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction conditions often require a controlled pH and temperature to ensure the formation of the disulfide bond without degrading the coenzyme A molecules.
Industrial Production Methods
Industrial production of coenzyme A disulfide involves large-scale fermentation processes using microorganisms that naturally produce coenzyme A. The coenzyme A is then extracted and purified. The oxidation to form coenzyme A disulfide is carried out under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Coenzyme A disulfide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can be reduced back to coenzyme A by reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH (usually neutral to slightly acidic), temperature (room temperature to 37°C).
Major Products
The major products formed from the reactions of coenzyme A disulfide include reduced coenzyme A and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Coenzyme A disulfide has numerous applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Plays a role in cellular redox homeostasis and is used to study the regulation of coenzyme A levels in cells.
Medicine: Investigated for its potential role in treating diseases related to coenzyme A deficiency and oxidative stress.
Industry: Used in the production of coenzyme A derivatives for various biochemical applications.
Wirkmechanismus
Coenzyme A disulfide exerts its effects primarily through redox reactions. It can be reduced to coenzyme A, which then participates in various metabolic pathways. The disulfide bond in coenzyme A disulfide acts as a reversible switch that regulates the availability of coenzyme A in cells. This regulation is crucial for maintaining cellular energy balance and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Participates in the citric acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness
Coenzyme A disulfide is unique due to its role in redox regulation and its ability to act as a reservoir for coenzyme A. Unlike other coenzyme A derivatives, it specifically participates in redox reactions and helps maintain the balance of coenzyme A in cells.
Eigenschaften
Molekularformel |
C42H70N14O32P6S2 |
|---|---|
Molekulargewicht |
1533.1 g/mol |
IUPAC-Name |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1 |
InChI-Schlüssel |
YAISMNQCMHVVLO-IQUSNOKWSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


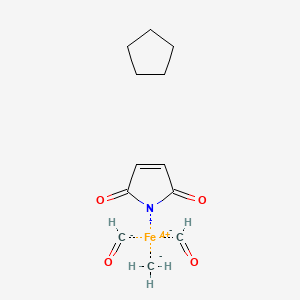
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
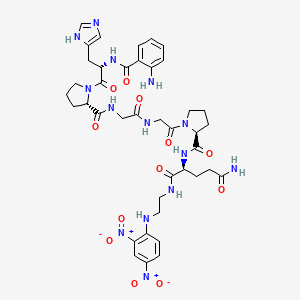
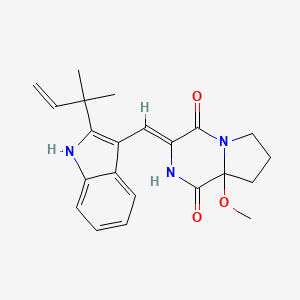
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
